3-(4-Chlorobenzyl)-4-methylpentanoic acid
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Overview
Description
3-(4-Chlorobenzyl)-4-methylpentanoic acid is an organic compound that features a chlorobenzyl group attached to a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-4-methylpentanoic acid typically involves the reaction of 4-chlorobenzyl chloride with 4-methylpentanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid group.
Reduction: Reduction of the chlorobenzyl group can lead to the formation of the corresponding benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: 4-chlorobenzoic acid.
Reduction: 4-chlorobenzyl alcohol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
3-(4-Chlorobenzyl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-4-methylpentanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzoic acid
- 4-Chlorobenzyl alcohol
- 3-Chloro-4-(3’-chlorobenzyloxy)phenylboronic acid
Uniqueness
3-(4-Chlorobenzyl)-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorobenzyl group with a methylpentanoic acid backbone sets it apart from other similar compounds, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H17ClO2 |
---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H17ClO2/c1-9(2)11(8-13(15)16)7-10-3-5-12(14)6-4-10/h3-6,9,11H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
PVJLYQLBKYRVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)Cl)CC(=O)O |
Origin of Product |
United States |
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